molecular formula C11H17N3O B6497837 2-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine CAS No. 1342440-75-8

2-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine

Cat. No.: B6497837
CAS No.: 1342440-75-8
M. Wt: 207.27 g/mol
InChI Key: AZIXZVLRYZPCSP-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds that consist of two nitrogen atoms and four carbon atoms in a six-membered ring . The presence of the oxan-3-yl (a tetrahydrofuran) and the methyl groups suggest that this compound might have unique properties compared to simple pyrimidines.


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyrimidine derivative with a compound containing the oxan-3-ylmethyl group. The exact method would depend on the available starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains a pyrimidine ring which is a heterocyclic aromatic ring with two nitrogen atoms. Attached to this ring is a methyl group and an oxan-3-ylmethyl group. The exact three-dimensional structure would need to be determined by methods such as X-ray crystallography .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially participate in a variety of chemical reactions. Pyrimidines can act as bases, forming salts with acids, and can also undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of solubility, melting point, boiling point, and stability under various conditions would need to be determined experimentally .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s intended for use as a drug, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific studies, it’s difficult to predict the safety and potential hazards associated with this compound. Standard safety procedures should be followed when handling it, and any potential hazards would need to be assessed through laboratory testing .

Future Directions

The future research directions for this compound could be vast and would depend on its intended application. If it shows promising activity in preliminary tests, it could be further optimized and studied for potential use in various fields such as medicinal chemistry .

Properties

IUPAC Name

2-methyl-N-(oxan-3-ylmethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-9-12-5-4-11(14-9)13-7-10-3-2-6-15-8-10/h4-5,10H,2-3,6-8H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIXZVLRYZPCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)NCC2CCCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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